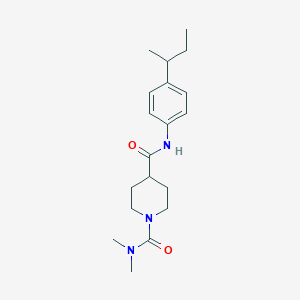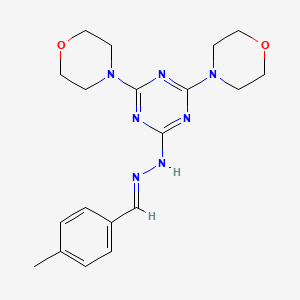![molecular formula C22H17N3O B5327674 N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide, also known as PPQ, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. PPQ belongs to the class of quinolinecarboxamides, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways involved in tumor growth, viral replication, and inflammation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of HIV reverse transcriptase, which is essential for viral replication. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. This compound has also been found to inhibit the expression of genes involved in cell proliferation and survival, which may further contribute to its antitumor activity. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been found to reduce viral load and improve immune function in animal models of viral infection.
实验室实验的优点和局限性
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes or signaling pathways. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects. This compound may also exhibit different effects in different cell types or animal models, which may complicate its interpretation in lab experiments.
未来方向
There are several future directions for the research on N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, which may improve its efficacy in vivo. Additionally, this compound may be used in combination with other drugs or therapies to enhance its antitumor, antiviral, or anti-inflammatory effects. Finally, this compound may be further studied in animal models of other diseases, such as neurodegenerative diseases or metabolic disorders, to explore its potential therapeutic applications beyond cancer, viral infection, and inflammation.
合成方法
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Sonogashira coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroquinoline intermediate, which is then oxidized to form the quinolinecarboxamide. The Friedlander synthesis involves the condensation of an arylamine and a ketone to form a quinoline intermediate, which is then cyclized to form the quinolinecarboxamide. The Sonogashira coupling involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst to form the quinolinecarboxamide.
科学研究应用
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been found to exhibit antiviral activity against a number of viruses, including HIV, hepatitis C virus, and influenza A virus. In addition, this compound has been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(21-10-7-18-3-1-2-4-20(18)25-21)24-19-8-5-16(6-9-19)15-17-11-13-23-14-12-17/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOXDYHFZACTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)

![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)
